molecular formula C15H20BrClN2O B8787799 2-[(4-bromophenyl)methyl]-2,8-diazaspiro[4.5]decan-1-one;hydrochloride CAS No. 832710-56-2

2-[(4-bromophenyl)methyl]-2,8-diazaspiro[4.5]decan-1-one;hydrochloride

Cat. No. B8787799
M. Wt: 359.69 g/mol
InChI Key: SVMKXVQXVILXCN-UHFFFAOYSA-N
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Patent
US07288548B2

Procedure details

To 4.62 g of crude 2-(4-bromobenzyl)-1-oxo-2,8-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester from preparation 1 were added 50 mL of 4N solution of dioxane/HCl. The reaction mixture was agitated 15 minutes at room temperature and 3.05 g (77.8%) of 2-(4-bromobenzyl)-2,8-diaza-spiro[4.5]decan-1-one hydrochloride was collected, as a colorless solid, after filtration and subsequent wash steps with diethyl ether.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:26][CH2:25][C:11]2([C:15](=[O:16])[N:14]([CH2:17][C:18]3[CH:23]=[CH:22][C:21]([Br:24])=[CH:20][CH:19]=3)[CH2:13][CH2:12]2)[CH2:10][CH2:9]1)=O)(C)(C)C.O1CCOCC1.[ClH:33]>>[ClH:33].[Br:24][C:21]1[CH:20]=[CH:19][C:18]([CH2:17][N:14]2[CH2:13][CH2:12][C:11]3([CH2:10][CH2:9][NH:8][CH2:26][CH2:25]3)[C:15]2=[O:16])=[CH:23][CH:22]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
4.62 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC2(CCN(C2=O)CC2=CC=C(C=C2)Br)CC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOCC1.Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was agitated 15 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
3.05 g (77.8%) of 2-(4-bromobenzyl)-2,8-diaza-spiro[4.5]decan-1-one hydrochloride was collected, as a colorless solid
FILTRATION
Type
FILTRATION
Details
after filtration
WASH
Type
WASH
Details
subsequent wash steps with diethyl ether

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
Cl.BrC1=CC=C(CN2C(C3(CC2)CCNCC3)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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